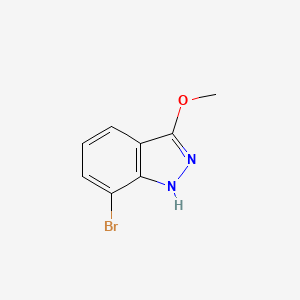![molecular formula C9H7N3 B1380452 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile CAS No. 1803591-96-9](/img/structure/B1380452.png)
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile
Descripción general
Descripción
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile is a chemical compound with the CAS Number: 1803591-96-9 . It has a molecular weight of 157.17 . The IUPAC name for this compound is 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 157.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass is 176.058577502 g/mol and its monoisotopic mass is 176.058577502 g/mol . The topological polar surface area is 66 Ų .Aplicaciones Científicas De Investigación
Electrochemical Applications
The compound "2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile" and its derivatives demonstrate significant electrochemical behavior and applications. One study explored the electrocatalytic properties of an osmium-functionalized pyrrole monomer, similar in structure to the compound . This monomer showed promise in the electrooxidation of ascorbic acid, indicating its potential in sensing and catalytic applications (Foster et al., 2004).
Fluorescence and Sensing Applications
Derivatives of the compound have been developed as high-selective UV-vis and fluorescence "turn-on" probes. One study highlighted a derivative's ability to selectively detect Zn2+ and Cd2+ ions, respond to proton, and exhibit dual-state emission (DSE) characteristics (Gao et al., 2022). This indicates the compound's potential application in chemical sensing and optical devices.
Chemical Binding and Interaction Studies
Studies have also explored the binding behavior of related pyridine-substituted calix[4]pyrrole compounds. For instance, novel pyridine-substituted calix[4]pyrrole was synthesized and shown to interact with metal cations like Cd(II), Pb(II), and Hg(II) in acetonitrile, shedding light on the compound's potential in ion sensing and removal applications (Abbas & Chaaban, 2012).
Electrochromic and Conductive Materials
Derivatives of this compound have been studied for their electrochromic and conductive properties. For example, a study on a soluble conducting polymer based on a pyrrole derivative indicated potential applications in electrochromic devices due to its switching ability and electronic transitions (Yiĝitsoy et al., 2007).
Chemical Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized in various studies, indicating their potential as key components in chemical syntheses. For instance, a study synthesized a polycyclic pyrrole derivative which acted as a monomer for electropolymerization, forming an electrochromic conducting polymer when electrooxidized (Roznyatovskiy et al., 2010).
Mecanismo De Acción
Mode of Action
As with the targets, the specific interactions this compound has with its targets, and the resulting changes it causes, are areas of ongoing research .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is challenging to predict which pathways this compound might affect .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it is soluble in some organic solvents such as methanol, ethanol, and dichloromethane . These properties could potentially influence its bioavailability.
Análisis Bioquímico
Biochemical Properties
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting the rate of biochemical reactions . The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or altering enzyme conformation.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of specific genes. These changes can subsequently affect cellular metabolism, including the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, influencing their activity . For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by various factors, such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into different products, which can have distinct biochemical properties and effects. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. Understanding these dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may affect the activity of enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism. These interactions can lead to changes in the production and utilization of metabolic intermediates, ultimately impacting cellular energy balance and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding these transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The compound’s localization can also influence its stability and degradation, as well as its interactions with other cellular components.
Propiedades
IUPAC Name |
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCSYVFOMBTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



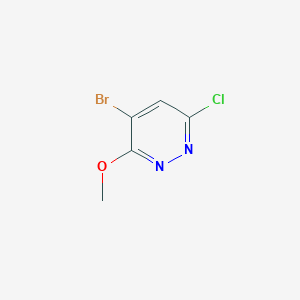
![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)

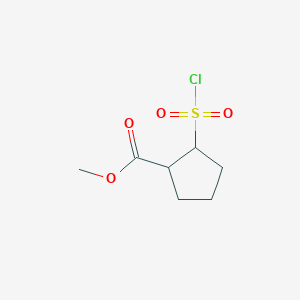
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)


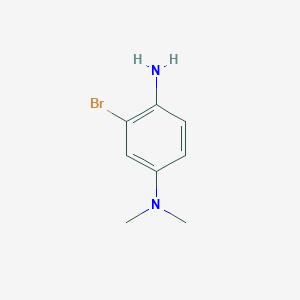
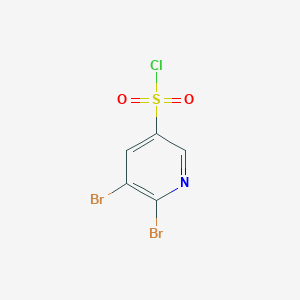
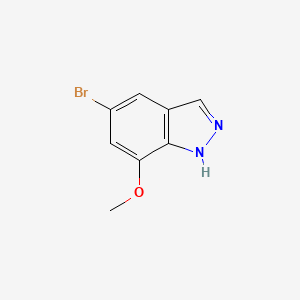
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)
![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)
